N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15195600
InChI: InChI=1S/C17H16N4O2S/c1-11-15(24-17(18-11)21-8-3-4-9-21)16(23)20-14-7-5-6-13(10-14)19-12(2)22/h3-10H,1-2H3,(H,19,22)(H,20,23)
SMILES:
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC15195600

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H16N4O2S/c1-11-15(24-17(18-11)21-8-3-4-9-21)16(23)20-14-7-5-6-13(10-14)19-12(2)22/h3-10H,1-2H3,(H,19,22)(H,20,23)
Standard InChI Key HSMNKPYEHIMYFE-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Introduction

N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. It is characterized by its complex molecular structure, which includes an acetylamino group attached to a phenyl ring, a thiazole ring, and a pyrrole moiety. This arrangement of functional groups contributes to its diverse chemical reactivity and biological activity, particularly in medicinal chemistry and materials science.

Molecular Formula and Weight

  • Molecular Formula: Not explicitly provided in the search results, but typically represented by its structural components.

  • Molecular Weight: Approximately 298.35 g/mol.

Solubility and Stability

The compound is generally more soluble in polar solvents due to the presence of the acetylamino group. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Chemical Reactivity

N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo several chemical reactions, often monitored using chromatographic techniques to assess conversion rates and product formation.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical routes that require specific reagents and conditions tailored to achieve the desired structure. Catalysts and solvents are crucial for optimizing yields and purity. Reaction conditions such as temperature, time, and pH are critical for successful synthesis.

Biological Activities and Potential Applications

Research indicates that N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been explored for its anti-inflammatory and anticancer properties. It may act as an inhibitor by binding to active sites on enzymes, thereby modulating their activity.

Mechanism of Action

The compound's mechanism of action involves interactions with specific biological targets such as enzymes or receptors. Molecular docking studies suggest favorable interactions with amino acid residues critical for enzyme function.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-[3-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamideThiazole ring, acetylamino group, pyrrole moietyComplex structure with potential therapeutic applications
N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamideSimilar thiazole and pyrrole components but with a butyl groupDifferent alkyl chain length affecting solubility and activity
N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamidePyrazole ring instead of thiazole, with a hydrazine moietyDifferent heterocyclic core and functional groups

Research Findings and Future Directions

Preliminary studies highlight the compound's potential in drug development due to its ability to interact with biological macromolecules. Further research is needed to fully explore its therapeutic potential, particularly in inflammation and cancer pathways.

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